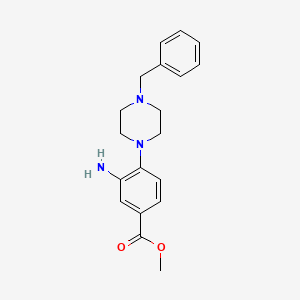

6-溴-3,4-二氟-2-(哌啶-1-基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

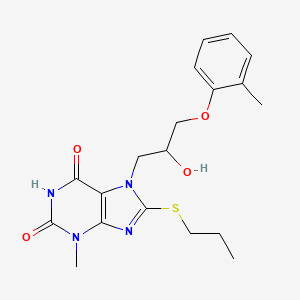

The compound "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde" is a chemically synthesized molecule that is likely to have applications in pharmaceutical research, given its structural similarity to compounds that have been studied for their biological activity. The presence of bromo and difluoro substituents on the benzaldehyde core, along with a piperidinyl group, suggests that this compound could be involved in the synthesis of potential drug candidates or serve as a ligand in chemical reactions.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an intermediate compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, was prepared using elimination, reduction, and bromination reactions from starting materials such as 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . This suggests that a similar synthetic route could be employed for the synthesis of "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde," with appropriate modifications to introduce the difluoro and piperidinyl groups.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex, as demonstrated by the study of the benzaldehyde/boron trifluoride adduct, where X-ray crystallography revealed anti complexation of the Lewis acid BF3 to the phenyl group in benzaldehyde . This indicates that the molecular structure of "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde" could also exhibit interesting features, such as the orientation of substituents and the planarity of certain fragments, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

Benzaldehyde derivatives are known to participate in a variety of chemical reactions, often mediated by Lewis acids . The presence of the aldehyde group in "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde" suggests that it could undergo similar reactions, such as C-C bond-forming reactions with carbon nucleophiles, Diels-Alder reactions, and ene reactions. The electronic nature of the compound, influenced by the electron-withdrawing difluoro groups and the electron-donating piperidinyl group, would play a significant role in its reactivity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde" are not provided, related compounds have been characterized using techniques such as NMR, IR, and MS . These methods could be applied to determine properties such as solubility, melting point, and boiling point, as well as to confirm the purity and structure of the synthesized compound. The presence of bromo and difluoro groups is likely to influence the compound's polarity and reactivity, which could be explored through experimental studies.

科学研究应用

化合物的合成和共聚反应:这种化合物用于合成各种化学结构。例如,它参与合成环三取代丙基氰苯丙烯酸酯,这些化合物与苯乙烯形成共聚物。这些共聚物已通过氮元素分析、红外光谱和核磁共振等多种方法进行表征,并以其在氮气中以两步过程分解而闻名 (Soto et al., 2019)。

在创造新型非肽CCR5拮抗剂中的作用:该化合物在合成非肽CCR5拮抗剂方面起着关键作用,具有潜在的治疗应用。例如,它用于制备N-烯丙基-4-哌啶基苯甲酰胺衍生物。这些产物的结构已通过核磁共振和质谱进行表征 (Cheng De-ju, 2014)。

醛和酮的光敏保护基:另一个应用是将其用作醛和酮的光可移除保护基。这种化合物已在模拟生理条件下展示了在单光子和双光子诱导下释放各种化学物质的有效性 (Lu et al., 2003)。

在配位化学中的应用:它在铜(II)在各种席夫碱配体中的独特配位化学中发挥作用。这包括探索取代基对铜配合物的溴化、磁性能和核数的影响 (Majumder et al., 2016)。

用于合成卤代环三取代丁基氰基丙烯酸酯:这种化合物还参与制备新型三取代乙烯,这些乙烯通过哌啶催化的Knoevenagel缩合合成。然后这些物质与苯乙烯共聚,形成具有特定分解特性的化合物 (Kharas et al., 2016)。

属性

IUPAC Name |

6-bromo-3,4-difluoro-2-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF2NO/c13-9-6-10(14)11(15)12(8(9)7-17)16-4-2-1-3-5-16/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRYIQFBFYYSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC(=C2C=O)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide](/img/structure/B2499750.png)

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)

![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)